molecular formula C16H19N3O3 B2752777 1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034565-83-6

1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2752777
CAS No.: 2034565-83-6
M. Wt: 301.346
InChI Key: IIWLPDUHBQMAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that features a unique combination of furan, pyridine, and tetrahydropyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. One common method includes:

    Formation of the Intermediate: The initial step involves the reaction of 2-(furan-2-yl)pyridine with a suitable alkylating agent to form the intermediate 2-(furan-2-yl)pyridin-3-ylmethyl chloride.

    Urea Formation: The intermediate is then reacted with tetrahydro-2H-pyran-4-ylamine in the presence of a urea-forming reagent such as phosgene or triphosgene under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism by which 1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

    1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea: Similar structure but with a thiopyran ring instead of a tetrahydropyran ring.

    1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

Uniqueness: 1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the combination of its furan, pyridine, and tetrahydropyran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known by its CAS number 2034565-83-6, is a synthetic organic compound notable for its complex structure that integrates furan, pyridine, and tetrahydropyran moieties. This unique combination positions it as a potential candidate in medicinal chemistry, particularly for drug design and biological studies.

Chemical Structure

The compound features the following structural components:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Tetrahydropyran : A six-membered saturated ring with one oxygen atom.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the alkylation of 2-(furan-2-yl)pyridine to form an intermediate, which is then reacted with tetrahydro-2H-pyran-4-ylamine in the presence of a urea-forming reagent such as phosgene or triphosgene.

The biological activity of this compound is hypothesized to involve:

  • Targeting Specific Enzymes : The compound may interact with various biological macromolecules, modulating enzyme activity.
  • Influencing Biochemical Pathways : It can affect signal transduction and metabolic regulation pathways.

Antiproliferative Activity

Research indicates that compounds similar to this compound demonstrate significant antiproliferative effects against various cancer cell lines. For instance, derivatives of diaryl ureas have shown promising results in inhibiting cancer cell growth in vitro, with IC50 values reported for different compounds .

CompoundCell LineIC50 (μM)
1-(4-chlorophenyl)-3-{4-{[3-methyl...}A5492.39 ± 0.10
HCT1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
HCT1162.25 ± 0.71

Case Studies

  • Anticancer Studies : A study evaluated various urea derivatives for their antiproliferative activity against lung (A549) and colon (HCT116) cancer cell lines. The results indicated that specific modifications in the molecular structure enhanced biological activity, suggesting that similar modifications could be applied to the target compound to improve efficacy .
  • Molecular Docking Studies : Molecular docking simulations have shown that the urea structure and pyridine can form hydrogen bonds with amino acid residues in target proteins like BRAF, indicating potential as a therapeutic agent against specific cancers .

Applications in Medicinal Chemistry

The compound's unique structure makes it a valuable candidate for:

  • Drug Design : As a pharmacophore targeting specific receptors or enzymes.
  • Material Science : Development of novel polymers and materials with tailored properties based on its chemical characteristics.

Properties

IUPAC Name

1-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-16(19-13-5-9-21-10-6-13)18-11-12-3-1-7-17-15(12)14-4-2-8-22-14/h1-4,7-8,13H,5-6,9-11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWLPDUHBQMAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.